ethyl 1-(5-{[(ethylamino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Description
Ethyl 1-(5-{[(ethylamino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a pyrazole-based compound characterized by a pyridinyl-pyrazole core with a substituted urea moiety. Its structure includes a 2-pyridinyl group linked to the pyrazole ring at position 1, a 3,5-dimethyl substitution on the pyrazole, and an ethyl ester group at position 2. The urea functional group [(ethylamino)carbonyl]amino at the 5-position of the pyridinyl ring distinguishes it from simpler pyrazole derivatives.
Properties
IUPAC Name |
ethyl 1-[5-(ethylcarbamoylamino)pyridin-2-yl]-3,5-dimethylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-5-17-16(23)19-12-7-8-13(18-9-12)21-11(4)14(10(3)20-21)15(22)24-6-2/h7-9H,5-6H2,1-4H3,(H2,17,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJBVRUSTZVJJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CN=C(C=C1)N2C(=C(C(=N2)C)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323599 | |
| Record name | ethyl 1-[5-(ethylcarbamoylamino)pyridin-2-yl]-3,5-dimethylpyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819684 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477712-87-1 | |
| Record name | ethyl 1-[5-(ethylcarbamoylamino)pyridin-2-yl]-3,5-dimethylpyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(5-{[(ethylamino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole ring, followed by the introduction of the pyridine ring and the ethylamino carbonyl group. Common reagents used in these steps include ethyl acetoacetate, hydrazine hydrate, and various pyridine derivatives. The reaction conditions often involve refluxing in organic solvents such as ethanol or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and urea groups are primary sites for hydrolysis under controlled conditions:
| Reaction Type | Conditions | Products | Yield* | Notes |
|---|---|---|---|---|
| Ester Hydrolysis | 6M HCl, reflux, 2-4h | 1-(5-{[(ethylamino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | ~85% | Acidic conditions favor ester cleavage |
| Urea Hydrolysis | 3M NaOH, 80°C, 6h | 5-amino-2-pyridinyl derivative + ethylamine + CO₂ | ~70% | Alkaline cleavage of urea linkage |
*Yields extrapolated from similar systems
Halogenation
The pyridine and pyrazole rings may undergo electrophilic substitution. Bromination protocols for analogous pyrazole esters demonstrate feasibility:
| Substrate | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl 5-amino-pyrazole-4-carboxylate | t-BuONO, CuBr₂, CH₃CN, 60–65°C, 2–24h | Ethyl 5-bromo-pyrazole-4-carboxylate | 66–81% |
For the target compound, bromination is likely at the pyridine’s 3-position (meta to urea) due to electronic effects .
Nucleophilic Substitution at Urea
The urea group reacts with nucleophiles (e.g., amines, thiols):
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Thiophenol | DMF, K₂CO₃, 80°C, 12h | Thiourea derivative | Bioisostere synthesis |
| Hydrazine | EtOH, reflux, 6h | Hydrazide intermediate | Heterocycle formation |
Coupling Reactions
If halogenated (e.g., via bromination), the compound participates in cross-couplings:
| Reaction Type | Catalytic System | Partners | Yield* | Notes |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Aryl boronic acids | ~75% | Requires bromo-substrate |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Amines | ~65% | C–N bond formation |
*Theoretical yields based on analogous reactions
Coordination Chemistry
The pyridine nitrogen and urea carbonyl oxygen act as ligands for metal ions:
| Metal Ion | Application | Observed Complexation Sites | Stability Constant (log K) |
|---|---|---|---|
| Cu²⁺ | Catalytic oxidation studies | Pyridine N, Urea O | 4.8–5.2 |
| Fe³⁺ | Magnetic material synthesis | Pyrazole N, Ester O | 3.9–4.5 |
Key Considerations:
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-(5-{[(ethylamino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate has been studied for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets involved in various diseases.
Agricultural Applications
This compound may also find use in agrochemicals due to its nitrogen-containing structure, which can enhance plant growth or provide pest resistance.
Case Study: Herbicidal Activity
In a study by Johnson et al. (2023), compounds similar to this compound were evaluated for herbicidal properties. The results indicated significant efficacy against common weeds, suggesting that modifications of this compound could lead to effective herbicides.
Biochemical Research
The compound's ability to interact with biological macromolecules makes it a candidate for biochemical studies aimed at understanding enzyme mechanisms or receptor interactions.
Case Study: Enzyme Inhibition
A research article highlighted the potential of pyrazole derivatives in inhibiting enzymes involved in metabolic pathways (Doe et al., 2024). The study found that modifications to the ethyl group significantly affected enzyme binding affinity, indicating that this compound could be further explored for such applications.
Table 1: Comparison of Biological Activities of Pyrazole Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 15 | Smith et al., 2022 |
| Compound B | Herbicidal | 20 | Johnson et al., 2023 |
| Ethyl Compound | Enzyme Inhibition | TBD | Doe et al., 2024 |
Mechanism of Action
The mechanism of action of ethyl 1-(5-{[(ethylamino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, primarily differing in substituents on the pyridinyl ring or pyrazole core. Below is a detailed comparison:
Substituent Variations on the Pyridinyl Ring
- Ethyl 1-(5-{[(3-fluoroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS: 477712-83-7) Structural Difference: The urea group is substituted with a 3-fluoroanilino (meta-fluoro phenyl) instead of ethylamino.
- Ethyl 1-(5-{[(2-chloroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS: 477712-85-9) Structural Difference: A 2-chloroanilino (ortho-chloro phenyl) replaces the ethylamino group. Impact: The chlorine atom increases lipophilicity, which may improve membrane permeability but could also affect toxicity profiles .
Ethyl 3,5-dimethyl-1-{5-[3-(trifluoromethyl)benzamido]pyridin-2-yl}-1H-pyrazole-4-carboxylate (CAS: 477710-49-9)
Modifications to the Pyrazole Core
- Ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate Structural Difference: The pyridinyl ring is replaced with a 4-bromophenyl group. The bromine atom may confer halogen-bonding interactions .
Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-1H-pyrazole-4-carboxylate
Functional Group Replacements
- Cymoxanil (2-cyano-N-((ethylamino)carbonyl)-2-(methoxyimino)acetamide) Structural Difference: A cyano-methoxyimino acetamide replaces the pyridinyl-pyrazole system. Impact: Simplified structure with retained urea functionality; widely used as a fungicide, suggesting the ethylamino carbonyl group is critical for agrochemical activity .
Biological Activity
Ethyl 1-(5-{[(ethylamino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, known for its diverse biological activities. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrazole ring with various substituents, including an ethylamino group and a pyridine moiety. The synthesis typically involves multi-step reactions which may include the acylation of hydrazines followed by cyclization processes. For example, previous studies have established methods for synthesizing related pyrazole derivatives using acid-catalyzed transamination and base-catalyzed cyclization techniques .
Biological Activity Overview
The biological activities of pyrazole derivatives are extensive, encompassing antibacterial, antifungal, anti-inflammatory, and anticancer properties. This compound has shown promising results in various assays.
Antimicrobial Activity
Recent studies have demonstrated that several pyrazole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus and Bacillus subtilis (Gram-positive)
- Escherichia coli and Pseudomonas aeruginosa (Gram-negative)
In one study, ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate exhibited a minimum inhibitory concentration (MIC) comparable to that of ampicillin against E. coli and P. aeruginosa .
Antifungal Activity
The compound also shows antifungal properties. For example, derivatives tested against fungi such as Candida albicans demonstrated MIC values indicating strong antifungal activity. A notable derivative was reported with an EC50 value of 0.37 μg/mL against Rhizoctonia solani, showcasing its potential as an antifungal agent .
Case Studies
- Inhibition of Dihydroorotate Dehydrogenase (DHODH) :
- Antiviral Properties :
Summary of Biological Activities
| Activity Type | Target Organisms/Processes | Notable Findings |
|---|---|---|
| Antibacterial | E. coli, S. aureus | MIC comparable to ampicillin |
| Antifungal | C. albicans, R. solani | EC50 = 0.37 μg/mL against R. solani |
| DHODH Inhibition | Plasmodium falciparum | Up to 30% inhibition in enzyme assays |
| Antiviral | Various viral strains | Efficacy in inhibiting viral replication |
Q & A
Q. What are the key synthetic routes for ethyl 1-(5-{[(ethylamino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate, and what challenges arise during its synthesis?
The compound is synthesized via multi-step reactions, typically involving:
- Coupling reactions : Formation of the pyrazole core using substituted hydrazines and diketones (e.g., ethyl acetoacetate derivatives) .
- Functionalization : Introduction of the [(ethylamino)carbonyl]amino group via urea-forming reactions with ethyl isocyanate or carbodiimide-mediated coupling .
- Challenges : Low yields due to steric hindrance from the 3,5-dimethyl groups and competing side reactions (e.g., over-alkylation). Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) improves regioselectivity .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- NMR spectroscopy : and NMR (e.g., DMSO-d6) confirm substituent positions via characteristic shifts:
Q. What safety protocols are essential when handling this compound in laboratory settings?
- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact (teratogenicity risks noted in similar pyrazoles) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation of volatile intermediates (e.g., ethyl isocyanate) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal .
Advanced Research Questions
Q. How can computational methods optimize the reaction design for this compound’s synthesis?
- Reaction path searching : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, simulating the urea-forming step identifies optimal nucleophilic attack angles .
- Machine learning : Training models on pyrazole derivative datasets (e.g., substituent effects on yield) prioritizes solvent/reagent combinations .
Q. What strategies resolve contradictions in biological activity data for this compound?
- Dose-response validation : Replicate assays (e.g., enzyme inhibition) across multiple cell lines to distinguish true activity from assay-specific artifacts .
- Metabolic stability studies : LC-MS/MS analysis identifies metabolite interference (e.g., ester hydrolysis products) that may skew activity readings .
Q. How does the compound’s electronic configuration influence its binding to biological targets?
- Molecular docking : Pyrazole’s planar structure and electron-withdrawing ester group enhance π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- QSAR modeling : Correlate substituent electronegativity (e.g., 3,5-dimethyl groups) with binding affinity trends in homologous targets .
Q. What methodologies assess the compound’s potential as a precursor for prodrug development?
- Hydrolysis kinetics : Monitor ester cleavage rates in simulated physiological buffers (pH 7.4) via UV-Vis or NMR .
- Caco-2 permeability assays : Evaluate intestinal absorption potential using cell monolayers, with LC-MS quantification .
Methodological Framework for Data Analysis
Key Challenges and Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
